4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
Overview
Description
4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of drugs and is known for its ability to interact with various receptors in the brain and central nervous system.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are the primary biochemical pathways influenced by this compound
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in ENT1 and ENT2 . This could potentially affect the nucleotide synthesis and regulation of adenosine function.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, it has been shown to have relatively low toxicity and few side effects in animal models.
However, there are also some limitations to the use of this compound in lab experiments. Its effects on other receptors and neurotransmitters in the brain are not fully understood, which could limit its usefulness in some studies. Additionally, the synthesis of this compound can be complex and time-consuming, which could limit its availability for use in lab experiments.
Future Directions
There are several future directions for research on 4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide. One area of interest is the potential use of this compound in the treatment of anxiety and depression disorders. Further studies are needed to determine its effectiveness and safety in humans.
Another area of interest is the role of this compound in the regulation of dopamine signaling in the brain. It has been shown to have antagonistic effects at the D2 receptor, which is involved in the regulation of dopamine signaling. Further studies are needed to determine the potential therapeutic applications of this compound in the treatment of dopamine-related disorders.
Overall, this compound has shown great potential for use in scientific research. Its ability to interact with various receptors in the brain and central nervous system makes it a valuable tool for studying the underlying mechanisms of various physiological and behavioral processes. Further research is needed to fully understand its potential therapeutic applications and limitations.
Scientific Research Applications
The potential therapeutic applications of 4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide have been explored in various scientific studies. This compound has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression disorders. Additionally, it has been found to have antipsychotic properties, suggesting its potential use in the treatment of schizophrenia and other psychotic disorders.
properties
IUPAC Name |
4-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-2-31-20-11-9-19(10-12-20)25(30)27-18-23(24-8-5-17-32-24)29-15-13-28(14-16-29)22-7-4-3-6-21(22)26/h3-12,17,23H,2,13-16,18H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAACVYUGYEVCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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